molecular formula C21H21N3O3S B14977160 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide

Cat. No.: B14977160
M. Wt: 395.5 g/mol
InChI Key: RPBSDXMWLNDVFV-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a pyrrole ring, a pyridine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The prop-2-en-1-yl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the pyrrole derivative through a condensation reaction.

    Final Coupling: The pyridine-4-carboxamide moiety is introduced through an amide coupling reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used but can include various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific proteins or pathways.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, possibly through the inhibition of specific kinases.

    Antimicrobial Activity: It may also exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes due to its conjugated system.

    Electronic Materials: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of substrates. The sulfonyl group can also interact with proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its binding affinity and specificity.

    N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide: The position of the carboxamide group is different, which can influence its reactivity and interaction with molecular targets.

    N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxylate: The carboxamide group is replaced with a carboxylate group, affecting its solubility and reactivity.

Uniqueness

The unique combination of functional groups in N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide gives it distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N3O3S/c1-4-14-24-16(3)15(2)19(28(26,27)18-8-6-5-7-9-18)20(24)23-21(25)17-10-12-22-13-11-17/h4-13H,1,14H2,2-3H3,(H,23,25)

InChI Key

RPBSDXMWLNDVFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3)CC=C)C

Origin of Product

United States

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